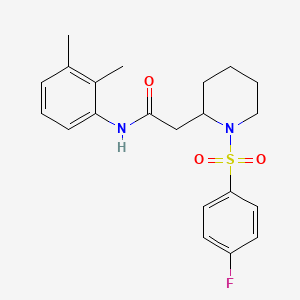

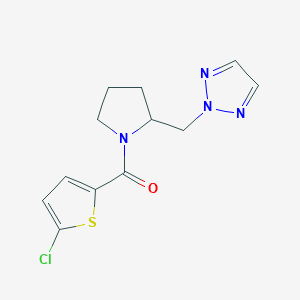

![molecular formula C15H13N5O2 B2774575 (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide CAS No. 2035003-95-1](/img/structure/B2774575.png)

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

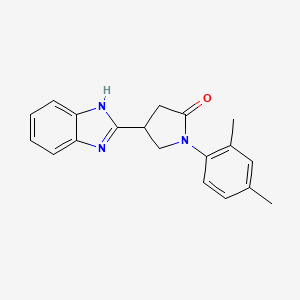

The compound “(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide” is a complex organic molecule. It contains a triazolopyrazine core, which is a fused ring system containing a triazole ring and a pyrazine ring. This core is substituted with a phenylacrylamide group and a hydroxymethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine core, a phenylacrylamide group, and a hydroxymethyl group. The exact structure would depend on the specific locations of these substituents on the triazolopyrazine core .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The triazole ring, for example, is known to participate in various reactions including cycloadditions .科学的研究の応用

Synthesis and Antimicrobial Activity

A series of new derivatives involving pyrazoline and pyrazole, related to the triazolo[4,3-a]pyrazine structure, have been synthesized, with some showing significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These compounds are characterized by their interaction with different bacterial strains, indicating a potential application in developing new antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity

Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed potent anticonvulsant activity, specifically against maximal electroshock-induced seizures in rats. This finding suggests the utility of the triazolo[4,3-a]pyrazine scaffold in designing new anticonvulsant drugs, with some compounds exhibiting significant efficacy at low doses (Kelley et al., 1995).

Pharmaceutical Applications

Another study explored the triazolo[4,3-a]pyrazine ring as a versatile scaffold for developing adenosine human receptor antagonists, with several derivatives showing nanomolar affinity for the hA2A adenosine receptor. This research underscores the potential of triazolo[4,3-a]pyrazine derivatives in treating neurological disorders, including Parkinson's disease, by inhibiting neurotoxicity in human neuroblastoma cells (Falsini et al., 2017).

Antitumor Activity

The antitumor potential of imidazo[5,1-d]-1,2,3,5-tetrazinones and pyrazolo[5,1-d]-1,2,3,5-tetrazinones, derivatives related to triazolo[4,3-a]pyrazines, was systematically evaluated. Modifications at specific positions on the molecule affected their antitumor efficacy, suggesting that the structural nuances of triazolo[4,3-a]pyrazine derivatives could influence their therapeutic potential against cancer (Lunt et al., 1987).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways. Primarily, it disrupts pathways involved in cell growth and survival, potentially leading to the death of cancer cells . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target within the cells .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to the death of cancer cells .

特性

IUPAC Name |

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-9H,10H2,(H,16,22)(H,17,21)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYZHAZDLHJSRK-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

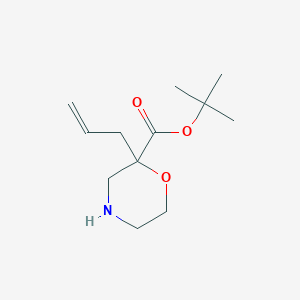

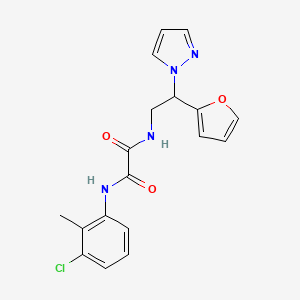

![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)

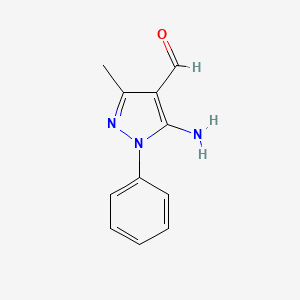

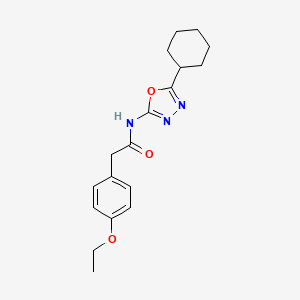

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)

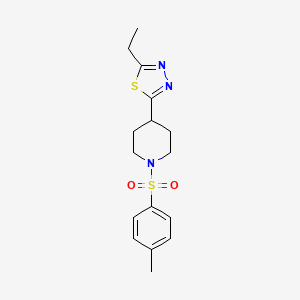

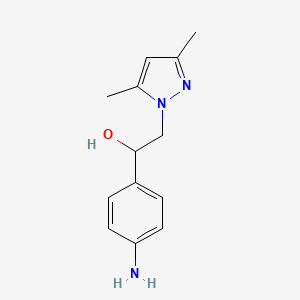

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)

![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)

![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)